Methyl 4-((5-iodopyridin-2-yl)amino)-4-oxobutanoate
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Overview
Description
Methyl 4-((5-iodopyridin-2-yl)amino)-4-oxobutanoate is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds with the formula C5H5N. This particular compound is characterized by the presence of an iodine atom attached to the pyridine ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-iodopyridin-2-yl)amino)-4-oxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-iodopyridin-2-amine.
Condensation Reaction: The 5-iodopyridin-2-amine is then reacted with methyl 4-oxobutanoate in the presence of a suitable catalyst and under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-iodopyridin-2-yl)amino)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-((5-iodopyridin-2-yl)amino)-4-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-((5-iodopyridin-2-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The iodine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins or enzymes. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((5-bromopyridin-2-yl)amino)-4-oxobutanoate
- Methyl 4-((5-chloropyridin-2-yl)amino)-4-oxobutanoate
- Methyl 4-((5-fluoropyridin-2-yl)amino)-4-oxobutanoate
Uniqueness
Methyl 4-((5-iodopyridin-2-yl)amino)-4-oxobutanoate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in different binding interactions and reactivity patterns, making this compound distinct from its bromine, chlorine, and fluorine analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11IN2O3 |
---|---|
Molecular Weight |
334.11 g/mol |
IUPAC Name |
methyl 4-[(5-iodopyridin-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C10H11IN2O3/c1-16-10(15)5-4-9(14)13-8-3-2-7(11)6-12-8/h2-3,6H,4-5H2,1H3,(H,12,13,14) |
InChI Key |
BZKUKWIZWRFQCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NC1=NC=C(C=C1)I |
Origin of Product |
United States |
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